molecular formula C39H76ClNO6 B218445 1,3-Dipalmitoyl-2-(4-aminobutyryl)glycerol CAS No. 121067-20-7

1,3-Dipalmitoyl-2-(4-aminobutyryl)glycerol

Cat. No.: B218445
CAS No.: 121067-20-7
M. Wt: 690.5 g/mol
InChI Key: FXBXSKHLULBYGE-UHFFFAOYSA-N
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Description

1,3-Dipalmitoyl-2-(4-aminobutyryl)glycerol is a diglyceride ester of gamma-aminobutyric acid (GABA). This compound has been studied for its potential therapeutic applications, particularly in the field of parasitology, due to its filaricidal activity .

Preparation Methods

The synthesis of 1,3-Dipalmitoyl-2-(4-aminobutyryl)glycerol involves the esterification of gamma-aminobutyric acid with 1,3-dipalmitoylglycerol. The reaction typically requires the use of a suitable catalyst and specific reaction conditions to ensure the formation of the desired ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,3-Dipalmitoyl-2-(4-aminobutyryl)glycerol can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Dipalmitoyl-2-(4-aminobutyryl)glycerol involves its interaction with the GABAergic system. The compound acts as an agonist at GABA receptors, leading to the inhibition of neurotransmission in parasitic organisms. This results in paralysis and eventual death of the parasites . The molecular targets include GABA receptors, and the pathways involved are related to the modulation of neurotransmitter release.

Comparison with Similar Compounds

1,3-Dipalmitoyl-2-(4-aminobutyryl)glycerol can be compared with other GABA derivatives and diglyceride esters:

The uniqueness of this compound lies in its specific esterification with gamma-aminobutyric acid, which enhances its biological activity compared to other similar compounds.

Properties

IUPAC Name

[2-(4-aminobutanoyloxy)-3-hexadecanoyloxypropyl] hexadecanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H75NO6.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-37(41)44-34-36(46-39(43)32-29-33-40)35-45-38(42)31-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h36H,3-35,40H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBXSKHLULBYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40923663
Record name 2-[(4-Aminobutanoyl)oxy]propane-1,3-diyl dihexadecanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

690.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121067-20-7
Record name 1,3-Dipalmitoyl-2-(4-aminobutyryl)glycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121067207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(4-Aminobutanoyl)oxy]propane-1,3-diyl dihexadecanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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